The synthesis of methyl 4-morpholinobutanoate can be achieved through several methods, often involving the reaction of morpholine with appropriate acylating agents. One common synthetic route involves the use of methyl acrylate and morpholine under catalytic conditions. For instance, a study described a method where methyl methacrylate was reacted with morpholine in the presence of a rhodium catalyst at elevated temperatures (around 90°C) for approximately 16 hours, followed by purification through chromatographic techniques .
Key Parameters:
Methyl 4-morpholinobutanoate's molecular structure consists of a morpholine ring attached to a butanoate group. The morpholine moiety is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, contributing to its unique chemical behavior. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational dynamics and spatial arrangement.
Molecular Formula:
Structural Features:
Methyl 4-morpholinobutanoate participates in various chemical reactions typical of esters and amines. It can undergo hydrolysis to yield the corresponding carboxylic acid and morpholine. Additionally, it may participate in acylation reactions with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group.
Common Reactions:
The mechanism of action for methyl 4-morpholinobutanoate primarily revolves around its ability to act as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. Its morpholine structure allows it to interact with biological targets, potentially influencing neurotransmitter systems due to its structural similarity to GABA (gamma-aminobutyric acid) derivatives.
Key Mechanistic Insights:
Methyl 4-morpholinobutanoate exhibits several notable physical and chemical properties that are important for its application in synthesis and potential biological activity:
These properties make it suitable for use as a solvent or reagent in various organic reactions.
Methyl 4-morpholinobutanoate has several scientific applications, particularly in medicinal chemistry and organic synthesis:
The compound's unique properties and reactivity make it valuable for researchers exploring new synthetic pathways or studying biological mechanisms involving morpholine derivatives.
The strategic integration of morpholine heterocycles with ester-functionalized aliphatic chains represents a cornerstone of modern medicinal chemistry. Methyl 4-morpholinobutanoate (CAS 5471-53-4, C₉H₁₇NO₃) exemplifies this hybrid architecture, serving as a keystone building block for complex bioactive molecules. Characterized by a four-carbon spacer linking a morpholine nitrogen to a methyl ester terminus, this compound masterfully balances hydrophilic and lipophilic properties. Its structural design facilitates diverse molecular interactions while offering exceptional synthetic versatility, enabling derivatization at both the morpholine nitrogen and the ester carbonyl. As a liquid with moderate boiling point (268.3°C) and density (1.045 g/cm³), it exhibits practical handling properties for laboratory synthesis [9]. This molecule occupies a critical niche in drug discovery, functioning not merely as a passive structural element but as an active contributor to pharmacological profiles through targeted modifications of its distinct chemical domains.
The morpholine ring transitioned from industrial solvent to privileged pharmacophore through pivotal therapeutic breakthroughs. Early applications exploited morpholine primarily as a water-solubilizing moiety, but seminal discoveries revealed its profound capacity to enhance target affinity and pharmacokinetic properties:
Table 1: Key Milestones in Morpholine-Containing Drug Development
Time Period | Key Advancements | Representative Agents | Impact |
---|---|---|---|
1980s-1990s | Early recognition of morpholine's pharmacokinetic benefits | Timolol (antiglaucoma) | Demonstrated improved ocular penetration and sustained action via morpholine incorporation |
Early 2000s | Emergence as kinase inhibitor pharmacophore | Gefitinib (EGFR inhibitor), Everolimus (mTOR inhibitor) | Critical role in target binding and selectivity for anticancer agents; everolimus highlighted morpholine-driven bioavailability |
2000s-2010s | Exploitation in CNS agents and complex therapeutics | Aprepitant (NK1 antagonist), Eteplirsen (PMO for DMD) | Aprepitant utilized morpholine for receptor affinity; PMOs revolutionized oligonucleotide therapeutics with morpholine backbone [1] [8] |
2010s-Present | Rational design of ester-morpholine hybrids | Methyl 4-morpholinobutanoate derivatives | Validation as versatile synthon for prodrugs (e.g., diclofenac prodrugs) and targeted agents [9] |
The evolution accelerated with the recognition that morpholine's moderate basicity (pKa ~7-9) enhances tissue distribution and cellular penetration, while its conformational flexibility allows optimal binding pocket interactions. This understanding transformed morpholine from a mere solubilizing group into a strategic design element in kinase inhibitors, protease inhibitors, and GPCR-targeted therapeutics. The development of phosphorodiamidate morpholino oligomers (PMOs) further showcased morpholine's versatility, creating nuclease-resistant gene-modulating agents like eteplirsen for Duchenne muscular dystrophy [1] [8]. Within this landscape, methyl 4-morpholinobutanoate emerged as a compact, synthetically accessible scaffold embodying the critical ester-morpholine synergy, facilitating its adoption in diverse synthetic campaigns.
The fusion of morpholine and ester functionalities within a single molecular framework generates compounds with exceptional pharmacokinetic-dynamic balance, making methyl 4-morpholinobutanoate a highly valued template. This significance stems from several interconnected physicochemical and biological advantages:
Table 2: Key Physicochemical Properties of Methyl 4-Morpholinobutanoate and Analogues
Property | Methyl 4-Morpholinobutanoate | Typical Aliphatic Ester | Morpholine | Impact on Drug Design |
---|---|---|---|---|
Log P (Predicted) | ~0.5 | ~1.0-2.5 | ~ -0.8 | Balances lipophilicity for membrane penetration |
Water Solubility | Moderate to High | Low to Moderate | Very High | Enhances formulation feasibility |
Boiling Point | 268.3°C | Variable, often lower | 128°C | Indicates molecular stability during processing |
pKa (Morpholine N) | ~7.5-8.5 | N/A | 8.36 | Allows pH-dependent ionization for tissue targeting |
Hydrolytic Lability | Moderate | High (enzymatic) | Stable | Enables prodrug strategies |
Metabolic Stability and Prodrug Utility: While susceptible to esterases, the methyl ester group is strategically employed in prodrug design. Morpholinoalkyl esters, like those derived from methyl 4-morpholinobutanoate, demonstrate enhanced solubility over parent carboxylic acid drugs (e.g., NSAIDs like diclofenac), facilitating absorption. Subsequent enzymatic hydrolysis efficiently regenerates the active drug in vivo [9]. The morpholine ring itself exhibits good metabolic stability, resisting common oxidative pathways, thereby improving compound half-life.
Synthetic Versatility and Target Engagement: The molecule offers two primary sites for diversification: the tertiary amine of the morpholine (alkylation, acylation) and the ester carbonyl (hydrolysis, aminolysis, reduction). This allows efficient generation of diverse scaffolds – carboxylic acids, amides, alcohols, ketones, or quaternary ammonium salts. The morpholine ring can participate in key molecular interactions (H-bond acceptance, weak cation-π, electrostatic interactions) with biological targets. Its conformation can mimic transition states or protein motifs, contributing directly to binding affinity and selectivity, particularly observed in kinase inhibitors where morpholine often occupies the hinge region or allosteric pockets [7] [10].
Methyl 4-morpholinobutanoate transcends its role as a structural motif, functioning as a high-value synthon enabling efficient access to complex pharmacophores. Its bifunctional nature (nucleophilic morpholine nitrogen + electrophilic ester) facilitates diverse bond-forming reactions, underpinning its utility in multistep syntheses:
Amide and Peptide Bond Formation: The methyl ester undergoes smooth aminolysis with primary and secondary amines, catalyzed by bases or enzymes, to yield morpholine-containing amides. This is particularly valuable for incorporating the morpholinobutanoate moiety into peptide backbones or generating lipophilic amine conjugates. For example, reaction with arylalkylamines provides precursors to neuroactive compounds targeting neurotransmitter systems [9].
Carboxylic Acid Derivatives: Mild hydrolysis of the ester (e.g., using LiOH, NaOH) cleanly generates 4-(morpholin-4-yl)butanoic acid. This carboxylic acid serves as a crucial intermediate for generating:
Reduction to Alcohols and Aldehydes: Controlled reduction of the ester group using diisobutylaluminum hydride (DIBAL-H) yields the corresponding alcohol, 4-(morpholin-4-yl)butan-1-ol, a flexible hydrophilic linker for fragment coupling. Further oxidation can convert the alcohol to the aldehyde, enabling reductive amination strategies.
Alkylation of the Morpholine Nitrogen: The tertiary amine can undergo quaternization or alkylation (under more forcing conditions or via reductive amination after temporary ester protection/deprotection) to introduce diverse substituents (R), creating quaternary ammonium salts (R = methyl, benzyl) or tertiary amines with tailored steric and electronic properties (R = alkyl, arylalkyl). This modification dramatically alters log P, water solubility, and potentially target affinity.
Table 3: Key Synthetic Applications and Resultant Bioactive Compounds
Reaction Type | Product Class | Representative Application/Target | Biological Activity/Outcome | Ref. |
---|---|---|---|---|
Aminolysis | Morpholinoalkyl Amides | GABA-AT Inhibitors (e.g., analogues of Vigabatrin) | Anticonvulsant potential; Compound 9b showed 73% GABA-AT inhibition & in vivo neuroprotection in mice | [9] |
Hydrolysis + Amidation | Diclofenac Prodrugs (Morpholinoalkyl Esters) | NSAID Prodrugs | Enhanced water solubility (2000-fold vs diclofenac) and reduced gastric irritation while maintaining efficacy | [9] |
Alkylation + Aminolysis | Complex Amines / Quaternary Salts | Kinase Inhibitor Precursors, Cationic Lipids | Improved cellular uptake, target affinity (e.g., kinase inhibition), or nucleic acid delivery capabilities | [7] [10] |
Reduction | Morpholinoalkyl Alcohols | Linkers for Fragment-Based Drug Design | Introduction of hydrophilic tethers in PROTACs or bivalent ligands | [9] |
The documented synthesis of GABA analogues exemplifies methyl 4-morpholinobutanoate's utility. Starting from this ester, aminolysis with appropriately protected amino precursors, followed by deprotection, yielded heterocyclic GABA analogues like thiazolidine, piperidine, and thiomorpholine derivatives. These compounds demonstrated significant inhibitory activity against GABA-aminotransferase (GABA-AT), with one analogue (9b) exhibiting 73% enzyme inhibition and in vivo neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in mice [9]. Similarly, its use in synthesizing morpholinoalkyl ester prodrugs of diclofenac showcased its ability to drastically improve solubility (2000-fold increase) and reduce the severe gastric irritation associated with the parent drug while effectively regenerating diclofenac in vivo [9]. Furthermore, the scaffold serves as a starting point for generating diverse heterocyclic systems and complex amines integral to CNS agents, enzyme inhibitors, and anticancer compounds, underscoring its central role in medicinal chemistry synthesis pipelines.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2